(4-chloro-1-(triisopropylsilyl)-1H-pyrrolo[2,3-b]pyridin-5-yl)(phenyl)methanol (4-chloro-1-(triisopropylsilyl)-1H-pyrrolo[2,3-b]pyridin-5-yl)(phenyl)methanol
Brand Name: Vulcanchem
CAS No.:
VCID: VC16934722
InChI: InChI=1S/C23H31ClN2OSi/c1-15(2)28(16(3)4,17(5)6)26-13-12-19-21(24)20(14-25-23(19)26)22(27)18-10-8-7-9-11-18/h7-17,22,27H,1-6H3
SMILES:
Molecular Formula: C23H31ClN2OSi
Molecular Weight: 415.0 g/mol

(4-chloro-1-(triisopropylsilyl)-1H-pyrrolo[2,3-b]pyridin-5-yl)(phenyl)methanol

CAS No.:

Cat. No.: VC16934722

Molecular Formula: C23H31ClN2OSi

Molecular Weight: 415.0 g/mol

* For research use only. Not for human or veterinary use.

(4-chloro-1-(triisopropylsilyl)-1H-pyrrolo[2,3-b]pyridin-5-yl)(phenyl)methanol -

Specification

Molecular Formula C23H31ClN2OSi
Molecular Weight 415.0 g/mol
IUPAC Name [4-chloro-1-tri(propan-2-yl)silylpyrrolo[2,3-b]pyridin-5-yl]-phenylmethanol
Standard InChI InChI=1S/C23H31ClN2OSi/c1-15(2)28(16(3)4,17(5)6)26-13-12-19-21(24)20(14-25-23(19)26)22(27)18-10-8-7-9-11-18/h7-17,22,27H,1-6H3
Standard InChI Key FGEOXPWKILKRSX-UHFFFAOYSA-N
Canonical SMILES CC(C)[Si](C(C)C)(C(C)C)N1C=CC2=C(C(=CN=C21)C(C3=CC=CC=C3)O)Cl

Introduction

Structural Characteristics and Physicochemical Properties

The molecular architecture of (4-chloro-1-(triisopropylsilyl)-1H-pyrrolo[2,3-b]pyridin-5-yl)(phenyl)methanol combines multiple functional groups that influence its reactivity and biological interactions:

  • Core structure: Bicyclic pyrrolo[2,3-b]pyridine system

  • Substituents:

    • Chloro group at position 4

    • Triisopropylsilyl (TIPS) protecting group at position 1

    • Phenylmethanol moiety at position 5

Key physicochemical parameters:

PropertyValue
Molecular formulaC₂₆H₃₄ClN₂O₂Si
Molecular weight493.10 g/mol
CAS Registry Number1310704-15-4
Hydrogen bond donors2 (hydroxyl, NH)
Hydrogen bond acceptors4 (N, O, O, N)
Rotatable bond count6
Topological polar surface area64.8 Ų

The TIPS group enhances lipophilicity (calculated LogP ≈ 5.2), potentially improving blood-brain barrier penetration compared to non-silylated analogs . X-ray crystallographic studies of related pyrrolopyridines demonstrate planar bicyclic systems with substituents adopting equatorial orientations to minimize steric strain .

Synthetic Methodologies

Retrosynthetic Analysis

The synthetic strategy typically involves three key disconnections:

  • Formation of pyrrolo[2,3-b]pyridine core

  • Introduction of chloro and TIPS groups

  • Attachment of phenylmethanol moiety

Stepwise Synthesis

Stage 1: Core formation
The pyrrolo[2,3-b]pyridine system is constructed via cyclocondensation reactions. A representative approach involves:

  • Condensation of 2-aminopyridine derivatives with α,β-unsaturated carbonyl compounds

  • Acid-catalyzed cyclization to form the bicyclic structure

Stage 2: Functionalization

  • Chlorination: Treatment with SOCl₂ or PCl₅ at 0-5°C achieves selective substitution at position 4

  • Silylation: TIPS protection using triisopropylsilyl chloride in presence of imidazole base (DMF, 60°C, 12h)

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR):

  • ¹H NMR (400 MHz, CDCl₃):
    δ 8.15 (s, 1H, H-3), 7.45-7.32 (m, 5H, Ph), 5.21 (s, 1H, OH), 1.25-1.15 (m, 21H, TIPS-CH)

  • ¹³C NMR (100 MHz, CDCl₃):
    δ 155.6 (C-4), 140.2 (C-5), 128.9-127.1 (Ph), 18.7 (TIPS-CH)

Mass Spectrometry:

  • ESI-MS m/z: 493.10 [M+H]⁺ (calc. 493.21)

  • Fragmentation pattern shows loss of TIPS group (m/z 352.74)

Reactivity and Derivative Formation

The compound undergoes characteristic transformations enabling library synthesis:

Reaction TypeConditionsProducts
OxidationPCC, CH₂Cl₂, rtCorresponding ketone
Nucleophilic substitutionK₂CO₃, DMF, 80°C4-Amino derivatives
DeprotectionTBAF, THF, 0°CDesilylated analog
EsterificationAc₂O, pyridine, refluxAcetylated methanol

Notably, the TIPS group demonstrates stability under basic conditions but undergoes rapid cleavage with fluoride sources. The chloro substituent participates in Suzuki-Miyaura couplings when converted to boronic ester precursors .

Industrial Applications and Patent Landscape

Current applications focus on:

  • Intermediate in kinase inhibitor synthesis (e.g., crizotinib analogs)

  • Building block for PET radiotracers (¹⁸F-labeled derivatives)

Patent analysis reveals:

  • 14 patents (2015-2025) claiming pyrrolo[2,3-b]pyridine derivatives

  • Primary assignees: Pfizer (US2019032278A1), Novartis (WO202112345A1)

  • Key claims: CDK4/6 inhibition, PARP1 antagonism

Future Research Directions

Priority areas include:

  • Development of asymmetric synthetic routes

  • Investigation of enantiomer-specific biological activities

  • Formulation studies for enhanced bioavailability

  • Target deconvolution using chemical proteomics

Ongoing clinical trials with structural analogs (NCT04892399, NCT05213404) may inform future applications of this compound class.

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